molecular formula C14H15NO2 B7465918 N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide

N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide

Cat. No. B7465918
M. Wt: 229.27 g/mol
InChI Key: VSQAEWDWYURQMT-UHFFFAOYSA-N
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Description

N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of anandamide, an endocannabinoid that is involved in the regulation of pain, mood, and appetite. AM404 has been shown to modulate the endocannabinoid system and to have analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide acts as a reuptake inhibitor of anandamide and as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. By inhibiting the reuptake of anandamide, this compound increases the levels of this endocannabinoid in the synaptic cleft, leading to the activation of cannabinoid receptors and the modulation of neurotransmitter release. By activating the TRPV1 channel, this compound induces calcium influx and the release of neuropeptides, resulting in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including pain perception, inflammation, oxidative stress, and neuroprotection. This compound has been reported to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. This compound has also been shown to protect against oxidative stress by increasing the levels of glutathione and reducing the levels of reactive oxygen species. Furthermore, this compound has been reported to promote neuroprotection by preventing excitotoxicity and apoptosis.

Advantages and Limitations for Lab Experiments

N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has several advantages for lab experiments, including its selective modulation of the endocannabinoid system, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its low solubility in water, its instability under acidic conditions, and its potential for non-specific effects. Therefore, careful experimental design and validation are required to ensure the specificity and reproducibility of the results.

Future Directions

Include the optimization of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide synthesis and formulation, the development of novel analogs and derivatives, and the elucidation of the molecular mechanisms of this compound action.

Synthesis Methods

N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide can be synthesized by reacting anandamide with arachidonic acid and ethanolamine in the presence of sulfuric acid. The reaction proceeds through a series of steps, including esterification, amidation, and cyclization. The yield of this compound is typically low, and the purification process is complex. Alternative synthesis methods have been proposed, including the use of microwave irradiation and enzyme-catalyzed reactions.

Scientific Research Applications

N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been studied in various preclinical and clinical models of pain, inflammation, and neurodegenerative diseases. In animal models, this compound has been shown to reduce pain sensitivity and inflammation, to protect against ischemia and oxidative stress, and to improve cognitive function. In humans, this compound has been tested as a potential treatment for chronic pain, migraine, and multiple sclerosis. However, the clinical efficacy of this compound is still unclear, and further studies are needed to determine its safety and therapeutic potential.

properties

IUPAC Name

N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-6-3-4-7-12(10)11(2)15-14(16)13-8-5-9-17-13/h3-9,11H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQAEWDWYURQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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